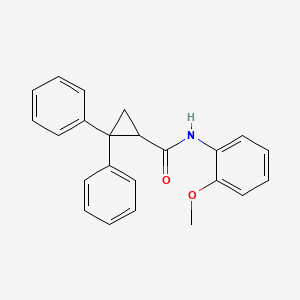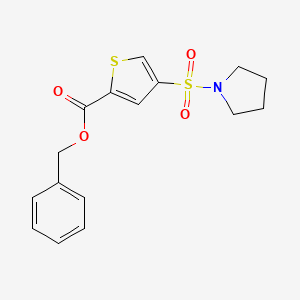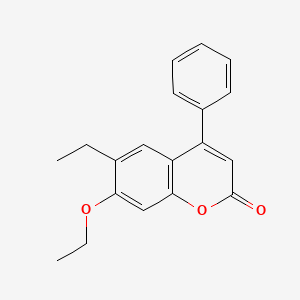
N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide, also known as MDPC, is a synthetic compound that belongs to the class of cyclopropane carboxamides. It has gained significant attention in the scientific community due to its potential therapeutic properties. MDPC is a unique molecule with a cyclopropane ring, which makes it structurally distinct from other compounds.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide is not fully understood. However, it is believed to work by interacting with the endocannabinoid system in the body. The endocannabinoid system is responsible for regulating various physiological processes, including pain, inflammation, and mood. N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide is believed to interact with the CB1 receptor, which is responsible for regulating pain and inflammation.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models. Additionally, it has been found to have anti-tumor properties, making it a potential candidate for cancer treatment. N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide has also been studied for its potential use in treating addiction to opioids and other drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide in lab experiments is its high yield during synthesis. Additionally, it has been found to have potent analgesic and anti-inflammatory effects, making it a potential candidate for the development of new pain relievers. However, one of the limitations of using N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer.
Future Directions
There are several future directions for the study of N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide. One potential direction is the development of new pain relievers based on the structure of N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide. Additionally, more research is needed to fully understand the mechanism of action of N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide and how it interacts with the endocannabinoid system. Further studies are also needed to determine the potential use of N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide in treating addiction and cancer. Overall, N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide has shown significant potential for the development of new therapeutic agents and warrants further investigation.
Synthesis Methods
The synthesis of N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide involves the reaction of 2-methoxybenzoyl chloride with diphenylcyclopropanecarboxylic acid in the presence of a base. The resulting compound is then purified using column chromatography. The yield of this reaction is relatively high, making it an efficient method for synthesizing N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide.
Scientific Research Applications
N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide has shown potential therapeutic properties in various scientific research studies. It has been found to possess analgesic and anti-inflammatory effects, making it a potential candidate for the development of new pain relievers. N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide has also been studied for its potential use in treating addiction to opioids and other drugs. Additionally, it has been found to have anti-tumor properties, making it a potential candidate for cancer treatment.
properties
IUPAC Name |
N-(2-methoxyphenyl)-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-26-21-15-9-8-14-20(21)24-22(25)19-16-23(19,17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15,19H,16H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIGORWJCPJZTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(aminosulfonyl)phenyl]-2,4-difluorobenzamide](/img/structure/B4984284.png)
![N-[2-(4-methoxyphenoxy)ethyl]-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4984288.png)

![3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid](/img/structure/B4984310.png)
![2-{4-[(2-chlorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4984317.png)
![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide](/img/structure/B4984330.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4984331.png)
![4-(4-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4984332.png)
![1,5-dimethyl-4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4984343.png)

![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(2-methoxy-4-nitrophenyl)amino]acrylonitrile](/img/structure/B4984354.png)
![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B4984359.png)

![isopropyl 4-[4-(acetyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4984382.png)